molecular formula C23H21N3O3 B4601364 N-cyclohexyl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide

N-cyclohexyl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B4601364
M. Wt: 387.4 g/mol
InChI Key: BOYFQIYIXYDNFK-UHFFFAOYSA-N
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Description

N-cyclohexyl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C23H21N3O3 and its molecular weight is 387.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.15829154 g/mol and the complexity rating of the compound is 562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalyst Development

  • Compounds with furyl and phenyl groups have been explored as ligands for bimetallic catalysts. Such catalysts are highly active in Suzuki reactions, particularly in aqueous media, facilitating the synthesis of heterobiaryls containing furyl and thienyl rings, hinting at the potential catalytic applications of the specified compound in organic synthesis and pharmaceutical manufacturing (Bumagin et al., 2019).

Antimicrobial Agents

  • The synthesis of novel bis-α,β-unsaturated ketones and fused thieno[2,3-b]pyridine derivatives, including those with furyl moieties, has been explored for antimicrobial applications. These compounds demonstrated potential as antimicrobial agents against various pathogens, suggesting that the N-cyclohexyl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide could also be investigated for similar applications (Altalbawy, 2013).

Anticancer and Anti-inflammatory Agents

  • Novel pyrazolopyrimidines derivatives, structurally related to the query compound, have shown anticancer and anti-5-lipoxygenase activities, suggesting the potential for similar compounds to be developed as therapeutic agents (Rahmouni et al., 2016).

Liquid Crystal Compounds

  • Research on mesomorphic derivatives of compounds including furyl and phenyl groups has contributed to the development of new liquid crystalline materials. Such compounds have applications in electronic displays and other optoelectronic devices, indicating the potential utility of this compound in material science (Karamysheva et al., 1981).

Properties

IUPAC Name

N-cyclohexyl-6-(furan-2-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c27-22(24-16-10-5-2-6-11-16)17-14-18(19-12-7-13-28-19)25-23-20(17)21(26-29-23)15-8-3-1-4-9-15/h1,3-4,7-9,12-14,16H,2,5-6,10-11H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYFQIYIXYDNFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=NC3=C2C(=NO3)C4=CC=CC=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclohexyl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide
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N-cyclohexyl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide

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